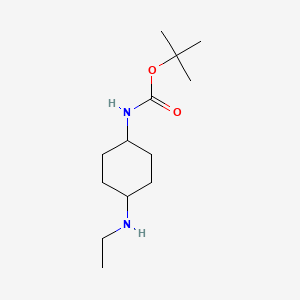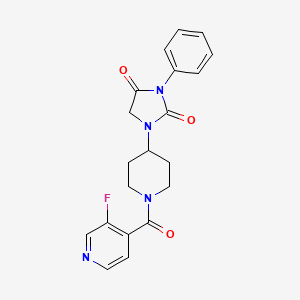
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a fluoroisonicotinoyl group and a phenylimidazolidine-2,4-dione group.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” can undergo would depend on the specific functional groups present in the molecule.科学的研究の応用
Antimicrobial Applications
Studies have shown that similar compounds, specifically thiazolidine-2,4-diones derivatives, exhibit significant antimicrobial properties. For example, a series of thiazolidine-2,4-diones derivatives demonstrated good activity against gram-positive bacteria, with some compounds showing potent inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. These findings suggest that derivatives of thiazolidine-2,4-diones, possibly including the compound , could be explored for their antimicrobial applications, particularly against gram-positive bacterial infections (Prakash et al., 2011).
Anticancer Applications
Another potential application is in the field of anticancer research. Similar structural analogs, such as N-substituted indole derivatives, have been synthesized and tested for their anticancer activity, showing promise against certain cancer cell lines. For instance, some derivatives displayed potent activity by inhibiting the topoisomerase-I enzyme, which is a target for anticancer drugs. This suggests that the compound , with its complex structure, could also be investigated for its potential anticancer properties, offering a new avenue for cancer treatment research (Kumar & Sharma, 2022).
Neuroleptic and Central Nervous System Applications
Compounds with structures similar to the one have also been explored for their neuroleptic activity and potential effects on the central nervous system. For example, derivatives of piperidine and benzisoxazole have shown potent neuroleptic activity, comparable to known drugs like haloperidol, suggesting their potential use in treating psychiatric disorders (Sato et al., 1978). This area of research could be relevant for the compound , indicating its potential application in neuropharmacology and the treatment of related disorders.
将来の方向性
特性
IUPAC Name |
1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-17-12-22-9-6-16(17)19(27)23-10-7-14(8-11-23)24-13-18(26)25(20(24)28)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVYKFMYHXCZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)
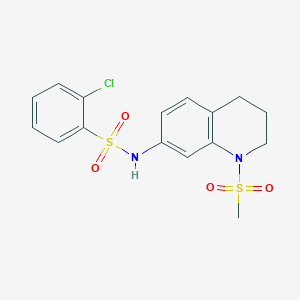
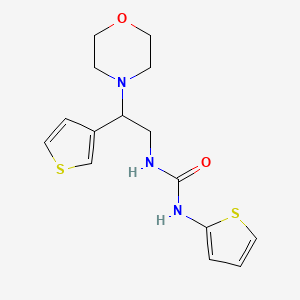
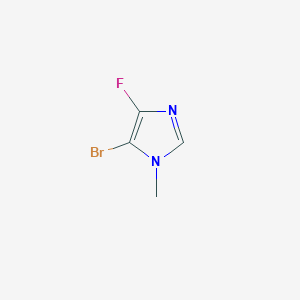
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
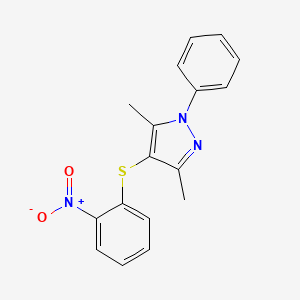
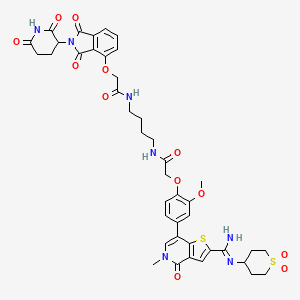
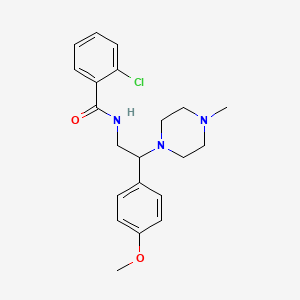
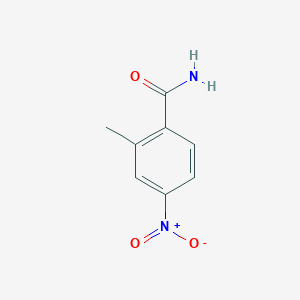
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

